molecular formula C6H6F2N2O B2908650 2,2-Difluoro-1-(1-methylimidazol-2-yl)ethanone CAS No. 1566656-37-8

2,2-Difluoro-1-(1-methylimidazol-2-yl)ethanone

Cat. No.: B2908650
CAS No.: 1566656-37-8
M. Wt: 160.124
InChI Key: MCBMWZBZLNNQIY-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(1-methylimidazol-2-yl)ethanone is a fluorinated ketone derivative featuring a 1-methylimidazole substituent. Its molecular formula is C₇H₆F₂N₂O, with a molecular weight of 172.13 g/mol. The compound combines the electron-withdrawing effects of the difluoroethanone group with the heteroaromatic 1-methylimidazole ring, which is known for its role in coordination chemistry and bioactive molecules . Potential applications include medicinal chemistry (e.g., antifungal agents) and coordination chemistry, given the propensity of imidazole derivatives to form metal complexes .

Properties

IUPAC Name

2,2-difluoro-1-(1-methylimidazol-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O/c1-10-3-2-9-6(10)4(11)5(7)8/h2-3,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBMWZBZLNNQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(1-methylimidazol-2-yl)ethanone typically involves the reaction of 1-methylimidazole with a difluoroacetylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(1-methylimidazol-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and inert atmospheres to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroacetyl imidazole derivatives, while substitution reactions can produce a variety of functionalized imidazole compounds .

Scientific Research Applications

2,2-Difluoro-1-(1-methylimidazol-2-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(1-methylimidazol-2-yl)ethanone involves its interaction with specific molecular targets. The fluorine atoms and imidazole ring play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, making it a subject of interest in medicinal chemistry .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Features References
2,2-Difluoro-1-(1-methylimidazol-2-yl)ethanone C₇H₆F₂N₂O 172.13 1-Methylimidazole Bioactive potential, coordination sites
2,2-Difluoro-1-(2-thienyl)ethanone C₆H₄F₂OS 162.16 Thienyl (sulfur-containing) Electron-deficient aromatic system
2,2-Difluoro-1-(4-phenoxyphenyl)ethanone C₁₄H₁₀F₂O₂ 248.23 Phenoxyphenyl Enhanced lipophilicity
2,2-Difluoro-1-(3-fluorophenyl)ethanone C₈H₅F₃O 174.13 Fluorophenyl Strong electron-withdrawing effects
3,3-Bis(1-methylimidazol-2-yl)propionic acid C₁₁H₁₄N₄O₂ 234.26 Bis-imidazole Metal chelation (e.g., Fe²⁺)

Key Observations :

  • The 1-methylimidazole group in the target compound provides dual functionality: a nitrogen donor for metal coordination and a heteroaromatic system for π-π interactions in bioactive contexts .
  • Fluorinated phenyl or thienyl substituents (e.g., 2-thienyl or 3-fluorophenyl analogues) enhance electrophilicity at the ketone group, improving reactivity in nucleophilic additions.
  • Lipophilicity varies significantly: Phenoxyphenyl derivatives (logP ~3.5 estimated) are more lipophilic than imidazole-based compounds (logP ~1.2 for the target).

Comparison :

  • Imidazole derivatives often require sulfonyl protection (e.g., phenylsulfonyl groups) to direct regioselectivity during acylation.
  • Fluorinated ketones are typically synthesized via Grignard or organolithium reactions with fluorinated acylating agents, as seen in phenoxyphenyl and thienyl analogues.

Coordination Chemistry

  • Target Compound : The 1-methylimidazole group enables coordination to metals (e.g., Fe²⁺, Sn⁴⁺), though direct evidence is lacking. Analogues like 3,3-bis(1-methylimidazol-2-yl)propionic acid form stable 1:1 and 1:2 complexes with dimethyltin(IV), with log β values up to 8.2.
  • Fluorophenyl Analogues: Lack imidazole donors but exhibit strong electron-withdrawing effects, favoring reactions with nucleophiles (e.g., amines, alcohols).

Biological Activity

2,2-Difluoro-1-(1-methylimidazol-2-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article presents a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

The compound features a difluoromethyl group and an imidazole ring, which are crucial for its biological interactions. The difluoromethyl group can form strong hydrogen bonds and electrostatic interactions with target biomolecules, enhancing binding affinity and specificity. The imidazole moiety is known for its role in π-π stacking interactions, further contributing to the compound's bioactivity.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound has been studied for its ability to modulate various biochemical pathways, which may lead to therapeutic effects in different disease models.

In Vitro Studies

Recent studies have evaluated the pharmacological properties of this compound:

  • Antimicrobial Activity : Preliminary data suggest that this compound exhibits significant antimicrobial properties against various pathogens. For instance, it has shown efficacy against certain strains of bacteria and fungi, indicating potential as a broad-spectrum antimicrobial agent.
  • Enzyme Inhibition : The compound has been investigated for its inhibitory effects on specific enzymes involved in disease processes. For example, it has been found to inhibit the activity of matrix metalloproteinases (MMPs), which play a role in cancer metastasis .

Case Studies

A notable case study involved the evaluation of this compound in a mouse model of cancer. The results indicated that treatment with the compound led to a significant reduction in tumor size compared to control groups. This suggests that the compound may act as a promising candidate for further development in cancer therapeutics .

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
AntimicrobialEffective against specific pathogens
Enzyme InhibitionInhibits MMPs
Cancer TreatmentReduces tumor size in mice
Interaction StudiesStrong binding affinity with targets

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